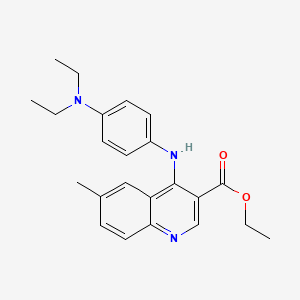

Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate

Descripción general

Descripción

MCU-i4 is a novel negative modulator of the MCU, binding MICU1 and impairing muscle cell growth.

Mecanismo De Acción

Target of Action

The primary target of MCU-i4 is the Mitochondrial Calcium Uniporter (MCU) . The MCU is a Ca2±selective ion channel located in the inner mitochondrial membrane . MCU-i4 binds to MICU1 , a regulatory protein within the MCU complex .

Mode of Action

MCU-i4 acts as a negative modulator of the MCU complex . It blocks the IP3-dependent mitochondrial Ca2+ uptake, maintaining the gatekeeping role of MICU1 . This modulation is sudden and direct, affecting the activity of the MCU complex within a minute of exposure .

Biochemical Pathways

The MCU complex plays a crucial role in the regulation of intracellular Ca2+ . MCU-i4’s action on this complex affects the calcium signaling pathway . By blocking the IP3-dependent mitochondrial Ca2+ uptake, MCU-i4 disrupts the normal flow of Ca2+ ions, which can have downstream effects on various cellular processes .

Result of Action

MCU-i4’s action results in a decrease in mitochondrial Ca2+ uptake . This can lead to a negative effect on the mitochondrial membrane potential . In ex vivo muscle fibers, MCU-i4 reduces mitochondrial Ca2+ uptake and impairs muscle cell growth .

Análisis Bioquímico

Biochemical Properties

MCU-i4 plays a crucial role in biochemical reactions, particularly those involving calcium ions. It blocks the IP3-dependent mitochondrial Ca2+ uptake, maintaining the gatekeeping role of their target . This compound directly and suddenly regulates the activity of the MCU complex .

Cellular Effects

MCU-i4 has been shown to influence cell function in various ways. It reduces mitochondrial Ca2+ uptake in multiple cell lines, including MEFs, MDA-MB,231, and HEK293T cells . It also demonstrates a negative effect on the mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of MCU-i4 involves its interaction with the MCU complex. It binds to MICU1, a regulatory protein within the MCU complex . This binding reduces mitochondrial Ca2+ uptake, demonstrating the compound’s role as a negative modulator .

Actividad Biológica

Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. Its molecular formula is with a molecular weight of approximately 377.48 g/mol . The compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of quinoline can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as apoptosis and cell cycle regulation .

Case Study: In vitro Testing

In a specific case study, this compound was tested against human breast cancer cell lines (MCF-7). The compound showed an IC50 value of approximately 20 µM, indicating significant cytotoxicity compared to control groups. Flow cytometry analysis revealed an increase in sub-G1 phase population, suggesting the induction of apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their antibacterial and antifungal activities. This compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli in preliminary assays. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains, which indicates moderate antimicrobial activity .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Inhibition of Topoisomerases : Quinoline derivatives often act as topoisomerase inhibitors, disrupting DNA replication and leading to cell death in rapidly dividing cells.

- Modulation of Apoptotic Pathways : The compound may enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors, promoting apoptosis in cancer cells .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 20 µM | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Bacterial growth inhibition |

| Antimicrobial | Escherichia coli | 50 µg/mL | Bacterial growth inhibition |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate has been studied for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit significant biological activity due to the presence of the quinoline moiety, which is known for its pharmacological properties.

Anticancer Activity

Research has indicated that quinoline derivatives can possess anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have shown efficacy against breast cancer and leukemia cells .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Quinoline derivatives have been reported to exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . this compound may enhance the effectiveness of existing treatments or serve as a lead compound for novel antibiotics.

Biological Research

In biological research, this compound serves as a useful tool in studying various biological processes.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer progression and microbial resistance mechanisms. By understanding its interaction with specific enzymes, researchers can develop more effective inhibitors that could lead to new therapeutic strategies .

Fluorescent Probes

Due to its unique chemical structure, this compound has potential applications as a fluorescent probe in biological imaging. The ability to visualize cellular processes in real-time could provide insights into disease mechanisms and treatment responses .

Materials Science

Beyond biological applications, this compound's properties make it suitable for use in materials science.

Organic Light Emitting Diodes (OLEDs)

Research into the optical properties of this compound suggests potential applications in OLED technology. Its ability to emit light upon excitation makes it a candidate for developing efficient light-emitting materials .

Photovoltaic Devices

The compound's electronic properties may also be harnessed in photovoltaic devices, where it could contribute to improved energy conversion efficiencies in solar cells . Its stability and performance under operational conditions are key factors for future research.

Propiedades

IUPAC Name |

ethyl 4-[4-(diethylamino)anilino]-6-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-5-26(6-2)18-11-9-17(10-12-18)25-22-19-14-16(4)8-13-21(19)24-15-20(22)23(27)28-7-3/h8-15H,5-7H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWXBJCWHVMATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.